molecular formula C9H11NO5 B1675937 Mal-PEG1-acid CAS No. 760952-64-5

Mal-PEG1-acid

Cat. No.: B1675937
CAS No.: 760952-64-5
M. Wt: 213.19 g/mol
InChI Key: YTZFUAXOTCJZHP-UHFFFAOYSA-N
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Description

Mal-PEG1-acid is a polyethylene glycol (PEG) derivative containing a maleimide group with a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The maleimide group reacts specifically with thiol groups to form a covalent bond, enabling the connection of biomolecules with a thiol. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Mechanism of Action

Target of Action

Mal-PEG1-acid is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of this compound are the proteins that the antibodies or PROTACs are designed to target. The specific target protein depends on the antibody or PROTAC that this compound is used to synthesize .

Mode of Action

This compound acts as a linker in the synthesis of ADCs and PROTACs . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . This allows the drug to be selectively delivered to the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound depend on the specific ADC or PROTAC it is used to synthesize. In general, PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the successful synthesis of ADCs or PROTACs that can selectively target and modulate the activity of specific proteins . The molecular and cellular effects of this action depend on the specific ADC or PROTAC synthesized.

Action Environment

The action of this compound, as a linker in the synthesis of ADCs and PROTACs, is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-PEG1-acid is synthesized by combining a maleimide group with a PEG chain and a terminal carboxylic acid. The maleimide group is highly reactive and facilitates the conjugation with thiol groups under mild conditions. The PEG spacer enhances solubility and stability in various environments .

Industrial Production Methods

Industrial production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the formation of a stable product. The process typically includes the activation of the carboxylic acid group using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of amide bonds .

Chemical Reactions Analysis

Types of Reactions

Mal-PEG1-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mal-PEG1-acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • Mal-PEG2-acid
  • Mal-PEG3-acid
  • Mal-PEG4-acid
  • Mal-PEG5-acid
  • Mal-PEG6-acid
  • Mal-PEG8-acid
  • Mal-PEG12-acid

Uniqueness

Mal-PEG1-acid is unique due to its single PEG unit, which provides a balance between solubility and reactivity. The maleimide group allows for specific conjugation with thiol groups, while the terminal carboxylic acid enables the formation of stable amide bonds. This combination of features makes this compound a versatile and valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)4-6-15-5-3-9(13)14/h1-2H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZFUAXOTCJZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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